molecular formula C14H9F6N B13637942 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13637942
M. Wt: 305.22 g/mol
InChI Key: ZEOQJPCQMWEDRP-UHFFFAOYSA-N
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Description

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C14H10F6N2. It is a derivative of biphenyl, where two trifluoromethyl groups are attached to the biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 2,2’-Bis(trifluoromethyl)-1,3-dioxolane

Uniqueness

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Biological Activity

2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of interest due to its unique structural characteristics and biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and electronic properties of the molecule, making it a candidate for various pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of trifluoromethyl groups to the biphenyl structure through electrophilic aromatic substitution. This method allows for precise control over the position of substituents, which is crucial for optimizing biological activity.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Electrophilic Aromatic SubstitutionTrifluoromethylating agentAcidic medium
2AminationAmine sourceBasic conditions

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing arylamines with trifluoromethyl groups have shown promising results against various bacterial strains and fungi.

In a study evaluating the antibacterial properties of arylamine derivatives, it was found that the position of the trifluoromethyl group significantly influenced antimicrobial efficacy. Compounds with the trifluoromethyl group in meta positions generally exhibited higher antibacterial activity compared to those in para positions.

Table 2: Antibacterial Activity Comparison

CompoundPosition of -CF3Activity (MIC µg/mL)
AOrtho8
BMeta4
CPara16

The mechanism by which this compound exerts its biological effects is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against pathogens.

Case Study: Antimalarial Activity

A recent study identified novel compounds with structural similarities to this compound that displayed potent activity against Plasmodium falciparum, the causative agent of malaria. These compounds were shown to inhibit key enzymes involved in the parasite's metabolic pathways, demonstrating potential for further development as antimalarial agents.

Table 3: Antimalarial Activity Data

CompoundIC50 (µM)Target Enzyme
Compound 15.0DXPS
Compound 23.5Other metabolic pathways

Properties

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-12(21)11(7-8)14(18,19)20/h1-7H,21H2

InChI Key

ZEOQJPCQMWEDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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